Cas no 1532375-38-4 (4-amino-3-(4-methoxypyridin-2-yl)butanoic acid)

4-Amino-3-(4-methoxypyridin-2-yl)butanoic acid is a specialized organic compound featuring a butanoic acid backbone substituted with an amino group and a 4-methoxypyridin-2-yl moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate for bioactive molecules. The methoxy and pyridine groups enhance its solubility and stability, while the amino and carboxyl functionalities offer versatile sites for further derivatization. Its well-defined molecular architecture makes it valuable for research in medicinal chemistry, where precise structural modifications are critical. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid structure
1532375-38-4 structure
Product name:4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
CAS No:1532375-38-4
MF:C10H14N2O3
Molecular Weight:210.229762554169
CID:6598877
PubChem ID:165791281

4-amino-3-(4-methoxypyridin-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
    • EN300-1780733
    • 1532375-38-4
    • インチ: 1S/C10H14N2O3/c1-15-8-2-3-12-9(5-8)7(6-11)4-10(13)14/h2-3,5,7H,4,6,11H2,1H3,(H,13,14)
    • InChIKey: RYIHTAZDRGISEJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CN=C(C=1)C(CN)CC(=O)O

計算された属性

  • 精确分子量: 210.10044231g/mol
  • 同位素质量: 210.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 211
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.4Ų
  • XLogP3: -2.8

4-amino-3-(4-methoxypyridin-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1780733-5.0g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
5g
$3728.0 2023-06-02
Enamine
EN300-1780733-0.1g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
0.1g
$1131.0 2023-09-20
Enamine
EN300-1780733-0.25g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
0.25g
$1183.0 2023-09-20
Enamine
EN300-1780733-0.5g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
0.5g
$1234.0 2023-09-20
Enamine
EN300-1780733-10.0g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
10g
$5528.0 2023-06-02
Enamine
EN300-1780733-0.05g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
0.05g
$1080.0 2023-09-20
Enamine
EN300-1780733-1g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
1g
$1286.0 2023-09-20
Enamine
EN300-1780733-10g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
10g
$5528.0 2023-09-20
Enamine
EN300-1780733-5g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
5g
$3728.0 2023-09-20
Enamine
EN300-1780733-2.5g
4-amino-3-(4-methoxypyridin-2-yl)butanoic acid
1532375-38-4
2.5g
$2520.0 2023-09-20

4-amino-3-(4-methoxypyridin-2-yl)butanoic acid 関連文献

4-amino-3-(4-methoxypyridin-2-yl)butanoic acidに関する追加情報

Comprehensive Overview of 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid (CAS No. 1532375-38-4)

4-amino-3-(4-methoxypyridin-2-yl)butanoic acid (CAS No. 1532375-38-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique amino acid backbone and 4-methoxypyridine moiety, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its structural versatility and ability to interact with biological targets.

The compound's CAS number 1532375-38-4 is a unique identifier that ensures precise tracking in chemical databases and regulatory documentation. Its molecular structure combines a butanoic acid framework with a 4-methoxypyridin-2-yl group, which enhances its solubility and bioavailability. These properties make it a valuable candidate for developing small-molecule therapeutics, particularly in areas like neurology and metabolic disorders, where targeted drug delivery is essential.

Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid. Machine learning models often analyze such molecules for their binding affinity and pharmacokinetic properties, addressing common search queries like "how to optimize drug candidates" or "best intermediates for peptide synthesis." This aligns with the growing demand for computational chemistry tools that accelerate R&D processes.

From a synthetic chemistry perspective, the 4-methoxypyridine ring in this compound offers electron-rich sites for further functionalization, enabling the creation of derivatives with tailored properties. This flexibility is crucial for medicinal chemists exploring structure-activity relationships (SAR). Popular search terms such as "pyridine-based drug design" or "amino acid derivatives in pharmaceuticals" reflect the industry's focus on these innovations.

In addition to its pharmaceutical relevance, CAS No. 1532375-38-4 is also studied in biocatalysis and enzyme inhibition research. Its amino acid component mimics natural substrates, making it a useful probe for understanding enzymatic mechanisms. Questions like "how do amino acid analogs affect enzyme kinetics?" are frequently explored in academic and industrial settings, underscoring the compound's multidisciplinary appeal.

Quality control and analytical characterization of 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structure. These methods align with search trends like "HPLC analysis of heterocyclic compounds" or "NMR techniques for amino acid derivatives," which are frequently queried by analytical chemists.

Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are investigating sustainable synthesis routes to minimize waste and energy consumption, responding to queries like "green synthesis of pyridine derivatives." The compound's potential for biodegradability and low toxicity further enhances its appeal in eco-friendly pharmaceutical development.

In summary, 4-amino-3-(4-methoxypyridin-2-yl)butanoic acid (CAS No. 1532375-38-4) represents a convergence of pharmaceutical innovation, computational chemistry, and sustainable science. Its multifaceted applications and alignment with current research trends ensure its continued relevance in both academic and industrial laboratories. As the demand for precision medicine and targeted therapies grows, this compound is poised to play a pivotal role in advancing drug discovery and development.

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